{[5-(Tert-butyl)-2-methoxyphenyl]sulfonyl}(2-bromo-4-methylphenyl)amine
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Overview
Description
{[5-(Tert-butyl)-2-methoxyphenyl]sulfonyl}(2-bromo-4-methylphenyl)amine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a sulfonyl group attached to a phenyl ring, which is further substituted with tert-butyl and methoxy groups, as well as a bromo-substituted phenylamine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[5-(Tert-butyl)-2-methoxyphenyl]sulfonyl}(2-bromo-4-methylphenyl)amine typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aryl halides and boronic acids . The reaction conditions often include a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
{[5-(Tert-butyl)-2-methoxyphenyl]sulfonyl}(2-bromo-4-methylphenyl)amine can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation and Reduction: The sulfonyl group can participate in redox reactions, altering the oxidation state of the sulfur atom.
Coupling Reactions: The compound can engage in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Including toluene, ethanol, and dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylamines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
{[5-(Tert-butyl)-2-methoxyphenyl]sulfonyl}(2-bromo-4-methylphenyl)amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {[5-(Tert-butyl)-2-methoxyphenyl]sulfonyl}(2-bromo-4-methylphenyl)amine involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The bromo group can participate in halogen bonding, influencing the compound’s reactivity and binding properties. These interactions can modulate various biochemical pathways, making the compound valuable in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
5-tert-Butyl-2-methoxyphenylboronic acid: Shares the tert-butyl and methoxy substitutions but differs in the functional groups attached to the phenyl ring.
Methyl 2-amino-5-bromobenzoate: Contains a bromo-substituted phenylamine moiety but lacks the sulfonyl group.
Uniqueness
{[5-(Tert-butyl)-2-methoxyphenyl]sulfonyl}(2-bromo-4-methylphenyl)amine is unique due to its combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
N-(2-bromo-4-methylphenyl)-5-tert-butyl-2-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22BrNO3S/c1-12-6-8-15(14(19)10-12)20-24(21,22)17-11-13(18(2,3)4)7-9-16(17)23-5/h6-11,20H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAWYVHXRUPDVNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(C)(C)C)OC)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22BrNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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